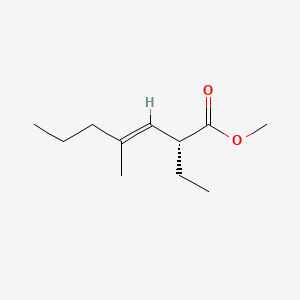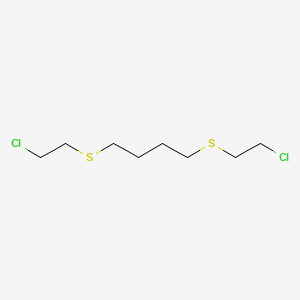
Monohydrogen (L-glutamato(2-)-N,O1)iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monohydrogen (L-glutamato(2-)-N,O1)iron is a coordination compound where iron is complexed with the amino acid L-glutamate. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The iron center in this compound is coordinated by the nitrogen and oxygen atoms of the L-glutamate ligand, forming a stable complex.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Monohydrogen (L-glutamato(2-)-N,O1)iron can be synthesized through the reaction of iron salts with L-glutamate under controlled conditions. One common method involves dissolving iron(II) chloride in water and then adding an aqueous solution of L-glutamate. The reaction is typically carried out at room temperature with constant stirring to ensure complete complexation. The resulting solution is then filtered and the product is isolated by evaporation or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are continuously fed into the system. The reaction conditions, such as temperature, pH, and concentration, are carefully monitored and controlled to maximize yield and purity. The product is then purified using techniques such as filtration, centrifugation, and drying.
Analyse Chemischer Reaktionen
Types of Reactions
Monohydrogen (L-glutamato(2-)-N,O1)iron undergoes various chemical reactions, including:
Oxidation: The iron center can be oxidized from iron(II) to iron(III) under certain conditions.
Reduction: The iron center can be reduced back to iron(II) from iron(III).
Substitution: The L-glutamate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the iron center.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the iron center.
Substitution: Ligand exchange reactions can be carried out using various ligands such as ethylenediamine or other amino acids.
Major Products Formed
Oxidation: The major product is the iron(III) complex of L-glutamate.
Reduction: The major product is the iron(II) complex of L-glutamate.
Substitution: The major products are the new iron complexes with the substituted ligands.
Wissenschaftliche Forschungsanwendungen
Monohydrogen (L-glutamato(2-)-N,O1)iron has several scientific research applications:
Chemistry: It is used as a model compound to study the coordination chemistry of iron with amino acids.
Biology: It is used to investigate the role of iron in biological systems, particularly in the context of iron transport and storage.
Industry: It is used in the synthesis of iron-containing materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Monohydrogen (L-glutamato(2-)-N,O1)iron involves the coordination of the iron center with the nitrogen and oxygen atoms of the L-glutamate ligand. This coordination stabilizes the iron center and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application of the compound. For example, in biological systems, the compound may interact with proteins involved in iron transport and storage.
Vergleich Mit ähnlichen Verbindungen
Monohydrogen (L-glutamato(2-)-N,O1)iron can be compared with other iron-amino acid complexes, such as:
- Iron(II) glycine complex
- Iron(III) histidine complex
- Iron(II) cysteine complex
Uniqueness
The uniqueness of this compound lies in its specific coordination with L-glutamate, which imparts distinct chemical and biological properties. The presence of both nitrogen and oxygen donor atoms in the L-glutamate ligand provides a stable and versatile coordination environment for the iron center, making it suitable for various applications.
Eigenschaften
CAS-Nummer |
77280-84-3 |
|---|---|
Molekularformel |
C5H9FeNO4+3 |
Molekulargewicht |
202.97 g/mol |
IUPAC-Name |
2-aminopentanedioic acid;iron(3+) |
InChI |
InChI=1S/C5H9NO4.Fe/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+3 |
InChI-Schlüssel |
LRZFGHIPHGKYER-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(=O)O)C(C(=O)O)N.[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazole-5-carboxamide, N-[(3R,5S)-5-(aminocarbonyl)-1-(3-benzofuranylcarbonyl)-3-pyrrolidinyl]-1,3-diethyl-](/img/structure/B15175442.png)
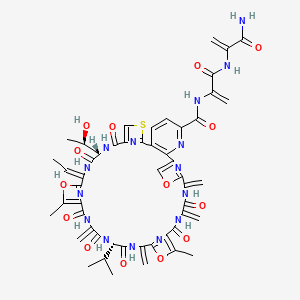
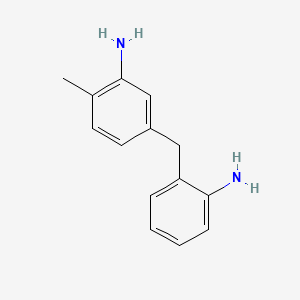
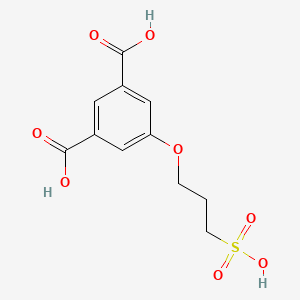
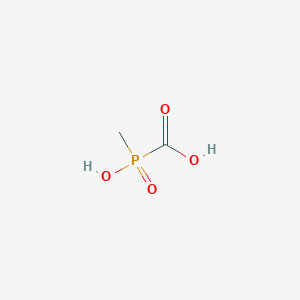
![5H-Benzocycloheptene-5-ethanol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B15175472.png)
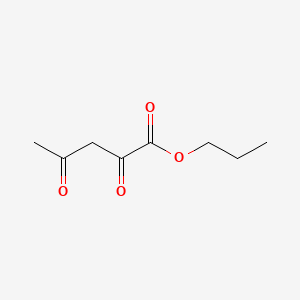
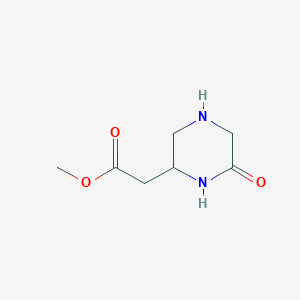
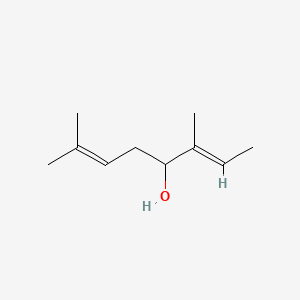
![4-Thiazolidinone, 5-[[5-(3-fluoro-4-Methoxyphenyl)-2-furanyl]Methylene]-2-iMino-3-(4-Methoxyphenyl)-](/img/structure/B15175512.png)

